5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid
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Overview
Description
5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid involves several steps. One common method includes the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. The resulting amide is then chlorosulfonated, and the sulfochloride is converted to a sulfonamide. Finally, hydrogenation is performed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Scientific Research Applications
5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-[(2S)-2-aminopropyl]-2-methoxybenzenesulfonic acid: A stereoisomer with similar properties but different biological activity.
5-[(2R)-2-aminopropyl]-2-ethoxybenzenesulfonic acid: A compound with a similar structure but different functional groups.
Uniqueness
5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in pharmaceuticals and research .
Properties
CAS No. |
890708-65-3 |
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Molecular Formula |
C10H15NO4S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C10H15NO4S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H,12,13,14)/t7-/m1/s1 |
InChI Key |
ZIDMEUOHWXPUFW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)O)N |
Origin of Product |
United States |
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